molecular formula C11H16O2 B2593554 tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid CAS No. 148810-36-0

tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid

Cat. No.: B2593554
CAS No.: 148810-36-0
M. Wt: 180.247
InChI Key: BPPVMMLQNBPNBD-UHFFFAOYSA-N
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Description

Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and is used in various industrial applications, particularly in the production of fragrances and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid typically involves the hydrogenation of dicyclopentadiene to form dihydrodicyclopentadiene. This intermediate is then reacted with carbon monoxide and water in the presence of a strong acid, such as sulfuric acid, to produce this compound .

Industrial Production Methods

For industrial production, the method of reacting dihydrodicyclopentadiene with carbon monoxide and ethanol in hydrofluoric acid is preferred due to its high yield and the ease of recovering the catalyst . This method ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its esters and alcohols .

Scientific Research Applications

Tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of tricyclo[5.2.1.0,2,6]decane-2-carboxylic acid involves its interaction with specific molecular targets, leading to various chemical transformations. The pathways involved include the activation of certain enzymes and the modulation of chemical reactions through its stable tricyclic structure .

Comparison with Similar Compounds

Properties

IUPAC Name

tricyclo[5.2.1.02,6]decane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-10(13)11-5-1-2-9(11)7-3-4-8(11)6-7/h7-9H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPVMMLQNBPNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC(C3)C2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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